molecular formula C26H31N7O2 B2434002 1-(adamantane-1-carbonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 920184-32-3

1-(adamantane-1-carbonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B2434002
CAS No.: 920184-32-3
M. Wt: 473.581
InChI Key: MOHOTTIIKXGZHJ-UHFFFAOYSA-N
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Description

1-(adamantane-1-carbonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a useful research compound. Its molecular formula is C26H31N7O2 and its molecular weight is 473.581. The purity is usually 95%.
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Properties

IUPAC Name

1-adamantyl-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N7O2/c1-35-21-4-2-3-20(12-21)33-24-22(29-30-33)23(27-16-28-24)31-5-7-32(8-6-31)25(34)26-13-17-9-18(14-26)11-19(10-17)15-26/h2-4,12,16-19H,5-11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHOTTIIKXGZHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C56CC7CC(C5)CC(C7)C6)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(adamantane-1-carbonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine (CAS: 920184-32-3) is a compound that integrates an adamantane moiety with a triazolopyrimidine structure. This combination suggests potential biological activities, particularly in oncology and virology. The compound's unique structure may influence its interactions with biological targets, leading to various pharmacological effects.

  • Molecular Formula : C26H31N7O2
  • Molecular Weight : 473.6 g/mol
  • Structural Features : The compound features an adamantane carbonyl group and a piperazine ring, which are known to enhance bioactivity through diverse mechanisms.

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its antiproliferative and antimicrobial properties.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of triazolopyrimidine exhibit significant antiproliferative effects against several human cancer cell lines. The compound was tested against:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • HCT-116 (colorectal cancer)
  • HepG-2 (hepatocellular carcinoma)
  • PC-3 (prostate cancer)

The results indicated that the compound showed potent activity against HeLa and MCF-7 cells with IC50 values less than 10 μM. It exhibited moderate activity against HCT-116 and HepG-2 cells and weak activity against PC-3 cells .

Cell LineIC50 Value (μM)
HeLa<10
MCF-7<10
HCT-116Moderate
HepG-2Moderate
PC-3Weak

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Studies involving hydrazide-hydrazone derivatives of adamantane have reported significant antibacterial effects against Gram-positive bacteria and fungi such as Candida albicans. Specific derivatives displayed effective cytotoxicity against various human cancer cell lines, indicating a broad spectrum of biological activity .

The mechanism through which this compound exerts its biological effects appears to involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound likely disrupts mitotic processes in cancer cells, leading to apoptosis.
  • Antimicrobial Mechanisms : The presence of the adamantane structure may enhance membrane permeability or interfere with bacterial cell wall synthesis.

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • Triazole Derivatives : A study reported that triazole derivatives showed significant anticancer activity in vitro, with some compounds achieving IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Hydrazone Compounds : Research on hydrazone derivatives indicated that certain structures could inhibit the growth of resistant bacterial strains and exhibit low toxicity towards human cells .

Scientific Research Applications

Antimicrobial Activity

Research indicates that adamantane derivatives exhibit significant antimicrobial properties. For instance, compounds related to 1-(adamantane-1-carbonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine have demonstrated broad-spectrum activity against various bacteria and fungi. In vitro studies have shown that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria as well as pathogenic fungi such as Candida albicans .

Anti-Proliferative Effects

The anti-proliferative activities of adamantane derivatives have been extensively studied, particularly in cancer research. Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines with IC50 values below 10 μM . This suggests potential applications in developing new anticancer therapies.

Antiviral Properties

Adamantane derivatives have historically been used in antiviral treatments, particularly for influenza viruses. The unique structural features of this compound may enhance its efficacy against viral pathogens through mechanisms involving inhibition of viral replication .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of adamantane derivatives. The compound's ability to modulate inflammatory pathways may provide therapeutic benefits in treating inflammatory diseases. Studies on related compounds have shown promising results in reducing inflammation markers in vitro .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of adamantane derivatives:

Study ReferenceFindings
Demonstrated significant antimicrobial activity against multiple pathogens with MIC values ranging from 0.5 to 32 μg/mL.
Reported anti-proliferative effects on human tumor cell lines with IC50 < 10 μM for several derivatives.
Investigated anti-inflammatory properties showing potential for treating inflammatory conditions.

Chemical Reactions Analysis

Relevant Reaction Schemes from Literature

While the exact synthesis of the target compound is not detailed in the provided sources, analogous reactions include:

a. Triazolopyrimidine Synthesis

StepReagentsIntermediateProduct
1Hydrazine hydrate + aryl isothiocyanateThiosemicarbazideTriazolopyrimidine (via cyclization)
2Aldehydes + basic conditionsSchiff baseCyclic triazolopyrimidine

b. Piperazine Coupling

Reaction TypeExampleSource
Mannich reactionEthyl piperazine-1-carboxylate + formaldehyde + heterocycle
Amide formationPiperazine + carboxylic acid derivative

c. Adamantane Incorporation

MethodExampleSource
CarbonylationAdamantane-1-carbonyl chloride + amine

Key Structural Features and Stability

  • Triazolopyrimidine Ring : Planar aromatic system with nitrogen atoms at key positions, contributing to biological activity (e.g., antimicrobial or anticancer properties) .

  • Adamantane Group : Bulky, hydrophobic moiety that enhances lipophilicity and drug-target binding affinity .

  • Piperazine Substituent : A flexible linker enabling interactions with biomolecules (e.g., enzymes or receptors) .

Biological Activity Context

While the target compound’s activity is not explicitly reported in the sources, related triazolopyrimidine derivatives show:

  • Antimicrobial Activity : Triazolopyrimidines with piperazine substituents exhibit potent antibacterial effects against Gram-positive and -negative bacteria .

  • Anticancer Potential : Adamantane-containing derivatives often demonstrate cytotoxicity against cancer cell lines (e.g., MCF-7, HCT-116) .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity or biological activity?

The compound integrates three critical motifs:

  • Adamantane moiety : Known for its lipophilicity and stability, it enhances membrane permeability and metabolic resistance .
  • Triazolopyrimidine core : Acts as a bioisostere for purines, enabling interactions with nucleotide-binding proteins or enzymes .
  • Piperazine linker : Provides conformational flexibility, facilitating target engagement while allowing modular derivatization (e.g., via chloroacetylation or benzodioxinylcarbonyl substitution) . Methodological Insight: X-ray crystallography (e.g., for analogous adamantyl-triazole derivatives) confirms spatial arrangements, such as L-shaped conformations critical for binding .

Q. What synthetic strategies are employed to prepare this compound?

A typical multi-step synthesis involves:

  • Functionalization of piperazine : Introduction of the adamantane-carbonyl group via carbodiimide-mediated coupling (e.g., EDC/HOAt) .
  • Triazolopyrimidine assembly : Cyclocondensation of hydrazine derivatives with nitriles or aldehydes under reflux conditions (e.g., acetic acid/sodium acetate) .
  • Coupling reactions : Suzuki-Miyaura or nucleophilic substitution to attach the 3-methoxyphenyl group to the triazolopyrimidine core . Optimization Tip: Use anhydrous solvents and controlled temperatures to minimize side reactions (e.g., Dimroth rearrangements) .

Q. How is the purity and identity of the compound validated in early-stage research?

  • Chromatography : HPLC or TLC with UV detection to assess purity.
  • Spectroscopy :
  • 1H/13C NMR : Verify substituent integration and coupling patterns (e.g., methoxy protons at δ ~3.8 ppm) .
  • Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns .
    • Elemental analysis : Validate stoichiometry (±0.4% tolerance) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or missing peaks)?

  • Dynamic effects : Assess temperature-dependent NMR to identify conformational exchange broadening .
  • Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for tautomers or rotamers .
  • X-ray crystallography : Resolve ambiguities by determining the solid-state structure, as demonstrated for L-shaped adamantyl-triazole analogs .

Q. What strategies optimize yield in the final coupling step of the triazolopyrimidine and piperazine moieties?

  • Catalytic systems : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings, with microwave-assisted heating to reduce reaction time .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .
  • Workflow integration : Employ flow chemistry for precise control of reaction parameters (e.g., residence time, temperature) .

Q. How does the 3-methoxyphenyl group influence the compound’s electronic properties and binding affinity?

  • Computational analysis : Perform frontier molecular orbital (FMO) calculations to assess electron-donating effects of the methoxy group on the triazolopyrimidine π-system .
  • Structure-activity relationship (SAR) : Synthesize analogs with substituents varying in electronegativity (e.g., -F, -NO₂) and compare binding data .
  • Surface plasmon resonance (SPR) : Quantify kinetic parameters (KD, kon/koff) to correlate electronic effects with target affinity .

Q. What experimental controls are critical when evaluating biological activity against kinase or protease targets?

  • Negative controls : Include assays with piperazine or adamantane-only analogs to isolate the contribution of the triazolopyrimidine core .
  • Enzyme inhibition assays : Use Z′-factor validation to ensure robustness, and test against off-target isoforms (e.g., CYP3A4) to assess selectivity .
  • Cellular toxicity screens : Pair activity data with cytotoxicity measurements (e.g., MTT assays) to rule out non-specific effects .

Methodological Notes for Contradictory Data

  • Crystallographic vs. solution-state disparities : If X-ray structures conflict with NMR data, consider solvent polarity effects on conformation .
  • Unexpected byproducts : Characterize impurities via LC-MS/MS and adjust protecting groups (e.g., switch from Boc to Fmoc) in sensitive steps .

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